molecular formula C11H19NO3 B1648532 tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate

tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate

Cat. No.: B1648532
M. Wt: 213.27 g/mol
InChI Key: RVOIREFTVREURB-UHFFFAOYSA-N
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Description

tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate is an organic compound with a complex structure that includes a tert-butyl group, a methyl group, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-methyl-1-oxopent-4-en-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with 4-methyl-1-oxopent-4-en-2-yl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbamate group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or ureas.

Scientific Research Applications

tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 4-methyl-1-oxopent-4-en-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
  • Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
  • Tert-butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

Comparison: tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate is unique due to its specific structure and functional groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for targeted research and industrial applications.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-(4-methyl-1-oxopent-4-en-2-yl)carbamate

InChI

InChI=1S/C11H19NO3/c1-8(2)6-9(7-13)12-10(14)15-11(3,4)5/h7,9H,1,6H2,2-5H3,(H,12,14)

InChI Key

RVOIREFTVREURB-UHFFFAOYSA-N

SMILES

CC(=C)CC(C=O)NC(=O)OC(C)(C)C

Canonical SMILES

CC(=C)CC(C=O)NC(=O)OC(C)(C)C

sequence

X

Origin of Product

United States

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